1-[2-(tert-Butyl)phenyl]guanidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2-tert-butylphenyl)guanidine |
InChI |
InChI=1S/C11H17N3/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7H,1-3H3,(H4,12,13,14) |
InChI Key |
WZMUUANLNHITPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Development of 1 2 Tert Butyl Phenyl Guanidine
Established Synthetic Routes to 1-[2-(tert-Butyl)phenyl]guanidine
The primary and most established method for synthesizing this compound involves the guanylation of 2-tert-butylaniline (B1265841). This transformation can be achieved using several common guanylating agents.
A prevalent method for the synthesis of N-arylguanidines is the reaction of the corresponding aniline (B41778) with cyanamide (B42294) in the presence of an acid catalyst. For the synthesis of this compound hydrochloride, this typically involves heating 2-tert-butylaniline with cyanamide in a suitable solvent, such as isopropanol, with the addition of hydrochloric acid. The reaction mixture is generally refluxed for several hours to ensure complete conversion.
Another established route employs S-methylisothiourea derivatives as the guanylating agent. For instance, N,N'-di-Boc-S-methylisothiourea can be reacted with 2-tert-butylaniline. This reaction is often facilitated by a coupling agent or a metal salt to activate the thiourea (B124793) derivative. The use of Boc-protected guanylating agents is advantageous as it allows for the synthesis of a protected guanidine (B92328), which can be deprotected under acidic conditions to yield the final product.
A third classical approach involves the use of 1H-pyrazole-1-carboxamidine hydrochloride. This reagent reacts with primary amines to form guanidinium (B1211019) salts. The reaction of 2-tert-butylaniline with 1H-pyrazole-1-carboxamidine hydrochloride in a polar solvent like dimethylformamide (DMF) or water at elevated temperatures provides the target guanidine.
The synthesis of this compound is highly dependent on the choice of reagents and reaction conditions. The steric hindrance imposed by the tert-butyl group on the ortho position of the phenyl ring significantly influences the reactivity of the aniline nitrogen.
| Guanylating Agent | Typical Solvent | Catalyst/Additive | Temperature | Notes |
| Cyanamide | Isopropanol, Ethanol | Hydrochloric Acid | Reflux | A straightforward and cost-effective method. |
| N,N'-di-Boc-S-methylisothiourea | Dichloromethane, THF | Mercury(II) Chloride, EDCI | Room Temperature to Reflux | Offers a protected intermediate, but uses toxic mercury salts. |
| 1H-Pyrazole-1-carboxamidine HCl | DMF, Water | None (reagent is a salt) | 80-120 °C | Avoids the use of highly toxic reagents. |
Table 1: Comparison of Reagents for the Synthesis of this compound
Optimization studies have shown that for the cyanamide route, the concentration of the acid catalyst and the reaction time are critical parameters. An excess of acid can lead to the formation of byproducts, while insufficient acid results in slow and incomplete reactions. For the S-methylisothiourea method, the choice of the activating agent is crucial. While mercury(II) chloride is effective, its toxicity has led to the exploration of alternatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).
Maximizing the yield of this compound requires careful control of the reaction and efficient purification methods.
Yield Enhancement Strategies:
Stoichiometry Control: Precise control over the stoichiometry of the reactants, particularly the guanylating agent, is essential to minimize the formation of di- and tri-substituted guanidine byproducts.
Stepwise Addition: In some protocols, the stepwise addition of the amine or the guanylating agent can help to control the exothermicity of the reaction and improve selectivity.
Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for guanidine synthesis.
Purification Techniques: The crude product, often obtained as a hydrochloride salt, is typically purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/water. The choice of solvent is critical for obtaining a high-purity product. In cases where recrystallization is insufficient, column chromatography on silica (B1680970) gel can be employed, although the basic nature of guanidines may require the use of a solvent system containing a small amount of a basic modifier like triethylamine (B128534) to prevent streaking. An alternative purification method involves converting the guanidine to its salt form, which can then be washed with organic solvents to remove non-polar impurities. rsc.org
Novel Approaches for the Formation of the Guanidine Core
Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of guanidines, including those with sterically demanding substituents like this compound.
Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds in guanidine synthesis. rsc.org The catalytic addition of amines to carbodiimides is a particularly atom-economical approach. researchgate.net While early examples often required harsh conditions, newer catalysts based on metals like titanium, zirconium, and rare-earth metals have shown high activity under milder conditions. For a substrate like 2-tert-butylaniline, the choice of a catalyst with appropriate steric and electronic properties is crucial to overcome the hindrance of the tert-butyl group.
Organocatalysis offers a metal-free alternative for guanidine synthesis. Chiral guanidines themselves have been used as powerful organocatalysts in various asymmetric transformations. dergipark.org.tr The synthesis of achiral guanidines can also be promoted by organocatalysts. For instance, certain Brønsted acids have been shown to catalyze the addition of amines to carbodiimides.
The principles of green chemistry are increasingly being applied to the synthesis of guanidines to reduce the environmental impact of chemical processes. Key areas of development include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids.
Catalytic Methods: The development of highly efficient and recyclable catalysts, both metal-based and organocatalytic, reduces waste and energy consumption. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, such as the direct addition of amines to carbodiimides. researchgate.net
Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the guanidine core. While not yet specifically reported for this compound, the broader field is moving in this direction.
Synthesis of Analogs and Structurally Related Derivatives
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships for various applications. Modifications can be made to both the phenyl ring and the guanidine moiety.
Table 2: Potential Analogs of this compound and their Synthetic Approaches
| Analog Type | Modification | Synthetic Strategy |
| Phenyl Ring Substitution | Introduction of other substituents on the phenyl ring (e.g., methoxy, chloro, nitro) | Start with the appropriately substituted aniline and follow established guanylation procedures. |
| N-Alkylation/Arylation | Substitution on the guanidine nitrogens | Reaction of this compound with alkyl halides or aryl halides under basic conditions. |
| Cyclic Analogs | Incorporation of the guanidine into a heterocyclic ring system | Reaction of 2-tert-butylaniline with a cyclic guanylating agent or intramolecular cyclization of a suitable precursor. |
The synthesis of these analogs generally follows the fundamental principles of guanidine chemistry, but the specific reaction conditions may need to be optimized for each new substrate. The steric and electronic properties of the substituents will play a significant role in the reactivity and the final yield of the desired product.
Systematic Structural Modifications for Structure-Reactivity Studies
Currently, there is a lack of specific studies in the accessible scientific literature detailing systematic structural modifications of this compound for the purpose of structure-reactivity relationship (SAR) analysis. Such studies would typically involve the synthesis of a library of analogs to probe the effects of electronic and steric changes on the compound's properties, such as basicity or catalytic activity.
Hypothetically, a systematic SAR study on this scaffold could involve:
Modification of the tert-Butyl Group: Replacing the tert-butyl group with other alkyl groups of varying sizes (e.g., isopropyl, methyl) or with electron-donating or -withdrawing substituents to modulate the electronic properties of the phenyl ring.
Substitution on the Phenyl Ring: Introducing additional substituents at other positions on the phenyl ring to fine-tune the electronic environment of the guanidine moiety.
Substitution on the Guanidine Core: Alkylation or arylation of the other nitrogen atoms of the guanidine group to create more complex, substituted guanidines.
However, at present, no published research has been identified that has undertaken this specific line of inquiry for this compound.
Synthetic Accessibility of Chiral Analogs
The synthesis of chiral guanidines is a significant area of research, as these compounds have emerged as powerful organocatalysts in asymmetric synthesis. nih.gov They often derive their chirality from a chiral backbone or from chiral substituents attached to the guanidine core.
For this compound, the introduction of chirality could be envisioned through several hypothetical routes:
Introduction of a Chiral Center in the tert-Butyl Group: This is synthetically challenging and unlikely to be a common strategy.
Resolution of Atropisomers: If the rotation around the C-N bond between the phenyl ring and the guanidine group is sufficiently hindered, it could lead to stable atropisomers that could potentially be resolved. However, there is no evidence to suggest that this is the case for this compound.
Attachment of a Chiral Auxiliary: A chiral group could be attached to one of the other nitrogen atoms of the guanidine moiety.
Despite these possibilities, a review of the available literature reveals no specific methods for the synthesis of chiral analogs of this compound. Research on chiral guanidines tends to focus on more rigid, often bicyclic or cyclic structures, where the stereochemical environment is more defined. nih.govnih.govresearchgate.net
Fundamental Reactivity and Mechanistic Investigations of 1 2 Tert Butyl Phenyl Guanidine
Basicity and Proton Affinity Studies
The basicity of guanidines is a hallmark of this functional group, arising from the resonance stabilization of the corresponding guanidinium (B1211019) ion formed upon protonation. The positive charge is delocalized over the central carbon and the three nitrogen atoms.
The thermodynamic basicity of a compound is quantified by its pKa value, while the kinetic aspects relate to the rates of proton transfer. For many guanidines, these proton transfer reactions are extremely fast. For instance, in the case of histidine residues in proteins, which contain an imidazole (B134444) group, proton transfer can be diffusion-limited, especially for pKa values near neutral pH.
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation reaction and provides a measure of intrinsic basicity without solvent effects. wikipedia.org Experimental PA values for 1-[2-(tert-Butyl)phenyl]guanidine are not documented in the literature. However, the NIST WebBook provides a searchable database of experimental proton affinities for a wide range of molecules. nist.gov General trends show that the higher the proton affinity, the stronger the gas-phase base. wikipedia.org
Table 1: Computed Acid-Base Properties of a Related Compound
The following table shows computed properties for the isomeric compound 1-[3-(tert-Butyl)phenyl]guanidine, which can provide an estimate of the properties of the ortho-substituted analogue.
| Property | Value | Source |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Data for 1-[3-(tert-Butyl)phenyl]guanidine, as specific data for the 2-tert-butyl isomer is not available. nih.gov
The basicity of guanidines is significantly influenced by both the solvent and the nature of substituents. Protic solvents can stabilize the resulting guanidinium ion through hydrogen bonding, thereby increasing the apparent basicity compared to aprotic solvents.
The electronic effect of the 2-tert-butylphenyl group is a key determinant of the basicity of this compound. The tert-butyl group is an electron-donating group through induction, which should increase the electron density on the guanidine (B92328) moiety and thus enhance its basicity. However, the ortho position of the bulky tert-butyl group introduces significant steric hindrance. This steric effect can influence the planarity of the system and the solvation of the guanidinium ion, potentially leading to a more complex effect on basicity than a simple electronic argument would suggest. In some cases, steric hindrance can disrupt the hydrogen-bonding network that stabilizes the conjugate acid, thereby decreasing basicity.
Reaction Kinetics and Stoichiometric Reactivity Profiles
The study of reaction kinetics provides insight into the reaction mechanism by examining the rates of chemical reactions and the factors that influence them. For guanidines, this includes understanding the rates of elementary steps such as proton transfer and bond formation/cleavage.
Specific rate constants for reactions involving this compound are not available in the literature. However, studies on other guanidine-catalyzed reactions provide a framework for understanding its potential reactivity. Guanidines can act as catalysts in a variety of organic transformations, often through their basicity or their ability to form hydrogen bonds. nih.gov The rate of these reactions is dependent on the concentration of the guanidine and the substrate, as well as temperature and solvent.
The identification of reaction intermediates is crucial for elucidating a reaction mechanism. In reactions where this compound acts as a base, the primary intermediate is the protonated guanidinium ion. In catalytic cycles, this protonated form can then interact with other species in the reaction mixture.
In some reactions, guanidines can also act as nucleophiles. The synthesis of sterically hindered guanidines, such as Barton's base, often proceeds through the reaction of an amine with a Vilsmeier salt, which is a reactive intermediate. rsc.org Condensation reactions of guanidines with bis-electrophiles can lead to the formation of various heterocyclic structures, with the reaction proceeding through a series of intermediates. nih.gov
Hydrogen Bonding Networks and Donor-Acceptor Interactions
The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptors. The planar, delocalized structure of the guanidinium ion allows for well-defined and strong interactions. The parent compound, this compound, has two N-H groups that can act as hydrogen bond donors.
In the solid state, guanidinium salts often form extensive hydrogen-bonding networks. While a crystal structure for this compound is not available, studies on related systems provide insight. For example, in a study of N-tert-butylguanidine-bridged nucleic acids, the tert-butyl-substituted guanidine moiety was found to form a hydrogen bond with a carbonyl group of a thymine (B56734) nucleobase. nih.gov This highlights the ability of substituted guanidines to participate in specific hydrogen-bonding interactions.
The ortho-tert-butyl group in this compound is likely to influence the hydrogen-bonding patterns due to steric hindrance. This could favor certain conformations and restrict the accessibility of the N-H groups for intermolecular hydrogen bonding. Intramolecular hydrogen bonding between one of the N-H groups and the pi-system of the phenyl ring is also a possibility that could influence the molecule's conformation and reactivity. Studies on ortho-substituted arylamides have shown that intramolecular hydrogen bonds can be significantly influenced by the solvent environment. mdpi.com
Analysis of Strong Hydrogen Bonding Capabilities
The guanidinium group, formed upon protonation of the guanidine, is a potent hydrogen bond donor due to the delocalization of the positive charge across the three nitrogen atoms. ineosopen.org This delocalization, often referred to as Y-aromaticity, imparts significant stability to the cation and enhances the acidity of the N-H protons, making them excellent hydrogen bond donors. ineosopen.org In this compound, the presence of the phenyl ring and the tert-butyl substituent introduces specific modulations to this intrinsic property.
The 2-(tert-butyl)phenyl substituent can influence hydrogen bonding in several ways. Electronically, the phenyl ring can withdraw electron density from the guanidine nitrogen, which can affect its basicity and the hydrogen bond donating strength of the conjugate acid. However, the steric bulk of the ortho-tert-butyl group is arguably the most significant factor. This bulky group can create a specific conformational preference, potentially leading to intramolecular hydrogen bonding.
Studies on other ortho-substituted systems, such as phenols and anilides, have demonstrated a competition between intramolecular and intermolecular hydrogen bonding. nist.govnih.gov In the case of this compound, an intramolecular hydrogen bond could potentially form between one of the N-H protons of the guanidinium group and the π-system of the phenyl ring or through steric hindrance forcing a conformation that favors interaction with a lone pair of electrons on an adjacent nitrogen. However, the primary influence of the ortho-tert-butyl group is likely steric hindrance, which can restrict the approach of hydrogen bond acceptors to the N-H groups.
The strong hydrogen bonding capability of guanidines is fundamental to their role as catalysts and in molecular recognition. ineosopen.orgcambridgemedchemconsulting.com The guanidinium cation can form bidentate hydrogen bonds with carboxylate and phosphate (B84403) groups, an interaction that is significantly stronger than that of the ammonium (B1175870) ion. ineosopen.org
Table 1: Comparison of Association Constants for Guanidinium and Ammonium Ions
| Interacting Ion | Association Constant (Kassoc) with Ammonium Ion (mol⁻¹) | Association Constant (Kassoc) with Guanidinium Ion (mol⁻¹) |
|---|---|---|
| Carboxylate | 0.31 | 0.37 |
| Phosphate | 0.93 | 1.37 |
Data sourced from a study on guanidine's potential in molecular glues. ineosopen.org
This enhanced binding affinity is attributed to the charge delocalization and the geometric arrangement of the hydrogen bond donors in the guanidinium ion. For this compound, while the intrinsic hydrogen bonding strength of the guanidinium group remains high, the steric encumbrance from the ortho-tert-butyl group may modulate its accessibility for intermolecular interactions.
Intermolecular Interaction Dynamics
The intermolecular interactions of this compound are a complex interplay of hydrogen bonding, aryl-aryl interactions, and hydrophobic interactions. The nature and strength of these interactions are critical in various contexts, from crystal packing to binding with biological macromolecules.
The bulky tert-butyl group plays a crucial role in defining the intermolecular interaction landscape. Structure-activity relationship studies on substituted phenylguanidines have shown that ortho-substituents can significantly influence their binding affinity to biological targets. nih.gov The tert-butyl group in the ortho position can restrict the rotation of the phenyl ring, leading to a more defined three-dimensional structure. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor.
Aryl-aryl interactions, such as π-π stacking, are another important aspect of the intermolecular dynamics of phenyl-substituted compounds. cambridgemedchemconsulting.com In the solid state, and potentially in solution, molecules of this compound may arrange themselves to allow for favorable interactions between their phenyl rings. The presence of the bulky tert-butyl group would likely favor a parallel-displaced or T-shaped stacking arrangement over a face-to-face orientation to minimize steric clash. cambridgemedchemconsulting.com
The combination of strong hydrogen bonding from the guanidinium group and the hydrophobic and steric influence of the 2-(tert-butyl)phenyl moiety makes this compound a molecule with tunable interaction properties. The balance between the polar, hydrogen-bonding guanidinium part and the nonpolar, bulky substituted phenyl part is key to its behavior in different chemical and biological environments.
Computational methods, such as Density Functional Theory (DFT), have been employed to study the reaction mechanisms and intermolecular interactions of guanidine-containing systems. rsc.org Such studies on this compound could provide valuable insights into its preferred conformations, the energetics of its intermolecular interactions, and its reactivity profile.
Table 2: Key Intermolecular Interactions and Influencing Factors for this compound
| Interaction Type | Key Structural Feature | Influencing Factors |
|---|---|---|
| Hydrogen Bonding | Guanidinium group (N-H donors) | Steric hindrance from ortho-tert-butyl group, potential for intramolecular interactions. |
| Hydrophobic Interactions | tert-Butyl group, Phenyl ring | Shape complementarity of the interacting partner. |
Based on the current available information, a detailed article on the computational and theoretical studies of this compound cannot be generated. There is a lack of specific published research data for this particular compound that would be necessary to adequately address the detailed sections and subsections of the provided outline, including:
Quantum Chemical Calculations: Specific Density Functional Theory (DFT) results for ground state geometries, energetics, and Frontier Molecular Orbital (FMO) analysis of this compound are not readily available in the public domain.
Molecular Dynamics Simulations: There is no specific information regarding molecular dynamics simulations for the conformational analysis or solution behavior of this compound.
Theoretical Modeling of Reaction Mechanisms: Detailed energy profiles, identification of rate-limiting steps, and computational predictions of stereoselectivity involving this compound have not been found in existing literature.
Computational and Theoretical Studies on 1 2 Tert Butyl Phenyl Guanidine Systems
Prediction of Physicochemical Properties (Non-Prohibited)
Computational and theoretical studies are instrumental in predicting the physicochemical properties of novel molecules like 1-[2-(tert-Butyl)phenyl]guanidine, offering insights into their behavior in various environments. These in silico methods are crucial in the early stages of research, providing foundational data before extensive experimental work is undertaken. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are prominent in this field. chemrxiv.org
QSAR models are developed by correlating the structural or property descriptors of a set of compounds with their observed activity or a specific property. nih.gov These models can then be used to predict the properties of new compounds based on their molecular structure. chemrxiv.orgnih.gov For aromatic compounds containing tert-butyl groups, QSAR studies have been employed to predict various endpoints by analyzing parameters derived from the molecular conformation. nih.gov The predictive power of a QSAR model is highly dependent on the quality and relevance of the training set of compounds used to build it. chemrxiv.orgnih.gov
DFT is another powerful computational approach that uses quantum mechanics to predict the electronic structure and associated properties of molecules. chemrxiv.org This method can be used to calculate a wide range of physicochemical properties, including partition coefficients and solubility, by modeling the compound in different solvent environments. chemrxiv.org While computationally intensive, DFT can offer a more fundamental prediction of properties compared to QSAR, especially for novel compounds that may not be well-represented in existing QSAR training libraries. chemrxiv.org
The prediction of physicochemical properties is a key component of computational analysis, providing valuable data for understanding a compound's potential behavior. researchgate.net For instance, in silico tools can estimate properties relevant to a molecule's permeability across biological membranes and its interaction potential. nih.gov These predictions are based on the compound's 3D structure and calculated electronic properties. nih.govscirp.org
Detailed research findings from computational studies typically include a variety of predicted physicochemical parameters. While specific experimental or computational studies on this compound are not widely published, the following table represents a typical set of physicochemical properties that would be predicted using computational tools like those described. The values presented are illustrative of the output from such predictive models.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Computational Method |
| Molecular Formula | C₁₁H₁₇N₃ | - |
| Molecular Weight | 191.27 g/mol | - |
| XLogP3 | 2.5 | QSAR |
| Hydrogen Bond Donors | 3 | Rule-based |
| Hydrogen Bond Acceptors | 1 | Rule-based |
| Rotatable Bond Count | 2 | Rule-based |
| Topological Polar Surface Area | 64.2 Ų | Fragment-based |
| pKa (strongest basic) | 12.8 | QSAR/DFT |
It is important to note that the accuracy of these predicted values is contingent on the computational model and parameters used. chemrxiv.org For novel compounds, these predictions serve as a valuable guide for further experimental investigation. chemrxiv.org
1 2 Tert Butyl Phenyl Guanidine As an Organocatalyst in Advanced Organic Synthesis
Mechanistic Basis for Organocatalytic Activity
The catalytic prowess of guanidines, including the 1-[2-(tert-Butyl)phenyl] derivative, is rooted in their ability to function through multiple activation modes simultaneously. This bifunctionality is central to their effectiveness in promoting reactions between nucleophiles and electrophiles.
The primary mechanistic feature of guanidine (B92328) organocatalysis is its dual role as a potent Brønsted base and, in its protonated form, an effective hydrogen bond donor. Guanidines are among the strongest neutral organic bases, a property derived from the exceptional resonance stabilization of their protonated conjugate acid, the guanidinium (B1211019) ion.
The catalytic cycle typically begins with the guanidine acting as a Brønsted base, deprotonating a weakly acidic pronucleophile (e.g., a 1,3-dicarbonyl compound or a nitroalkane) to generate a highly reactive nucleophilic species. Simultaneously, the newly formed guanidinium cation serves as a bifunctional hydrogen bond donor. nih.gov This cationic species can coordinate with the electrophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and rendering it more susceptible to nucleophilic attack. This cooperative activation, where the catalyst activates both the nucleophile (via deprotonation) and the electrophile (via hydrogen bonding), is a hallmark of guanidine catalysis and is crucial for its high efficiency. researchgate.net The presence of N-H bonds on the guanidine core is instrumental in this process, allowing for the formation of a well-organized, hydrogen-bonded transition state that dictates the stereochemical outcome of the reaction. nih.govresearchgate.net
The catalytic cycle of a typical guanidine-catalyzed reaction, such as a Michael addition, can be described in a few key steps.
Proton Transfer and Ion Pair Formation: The neutral guanidine catalyst deprotonates the pronucleophile to form a reactive enolate or nitronate, creating a chiral guanidinium-anion ion pair.
Stereocontrolling C-C Bond Formation: The guanidinium cation activates the electrophile (e.g., an α,β-unsaturated carbonyl compound) via hydrogen bonding, orienting it for a stereoselective attack by the catalyst-bound nucleophile. This step is often the enantioselectivity-determining step of the reaction.
Proton Transfer and Product Release: Following the formation of the new carbon-carbon bond, a proton is transferred back from the guanidinium ion to the intermediate, releasing the final product.
Catalyst Regeneration: The neutral guanidine catalyst is regenerated, ready to enter another catalytic cycle.
The turnover-limiting step in these cycles can vary. In many cases, the initial proton transfer from the pronucleophile to the guanidine base is the rate-determining step. However, in other instances, particularly with highly stabilized intermediates, the C-C bond-forming step itself can be rate-limiting. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, are crucial for elucidating the precise nature of the transition states and identifying the factors that control both reaction rate and enantioselectivity. nih.gov
Applications in Asymmetric Transformations
The unique catalytic mechanism of guanidines makes them suitable for a variety of asymmetric transformations. While specific published applications for 1-[2-(tert-Butyl)phenyl]guanidine are not extensively documented, the principles of guanidine catalysis allow for informed predictions of its potential utility based on studies of structurally related catalysts. The bulky 2-tert-butylphenyl group is expected to impart significant steric influence, which can be advantageous for creating a well-defined chiral pocket in asymmetric reactions.
Enantioselective conjugate addition, or Michael addition, is a cornerstone of asymmetric C-C bond formation. Chiral guanidines have been successfully employed as catalysts in these reactions, promoting the addition of various carbon nucleophiles to α,β-unsaturated systems.
While specific data for this compound is limited, related bifunctional iminophosphorane superbases, which share the high basicity of guanidines, have been used to catalyze the addition of cyanohydrin ether derivatives to enones. nih.gov The steric and electronic properties of substituents on the catalyst backbone are critical for achieving high stereoselectivity. For instance, bulky groups can enhance both diastereoselectivity and enantioselectivity by creating a more defined chiral environment around the active site. nih.gov
Table 1: Example of Enantioselective Michael Addition Catalyzed by a Chiral Bis(guanidino) Organosuperbase
This table presents illustrative data for the Michael addition of 2-(naphthalen-2-ylmethoxy)-2-phenylacetonitrile to chalcone, catalyzed by a related chiral bis(guanidino)iminophosphorane catalyst to demonstrate the principle of this transformation. nih.gov
| Entry | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Toluene | -20 | 88 | 84:16 | 79 |
| 2 | Toluene | -40 | 85 | 87:13 | 84 |
| 3 | Toluene | -60 | 56 | 86:14 | 83 |
| 4 | CH2Cl2 | -40 | 82 | 84:16 | 77 |
| 5 | THF | -40 | 72 | 83:17 | 75 |
Asymmetric isomerization of olefins via proton transfer is a powerful yet challenging transformation for accessing chiral molecules from readily available precursors. Organocatalysts that can mediate enantioselective protonation of transient enolate intermediates are highly valuable. The strong Brønsted basicity of guanidines makes them ideal candidates for initiating such isomerizations by deprotonating a substrate to form a prochiral intermediate, which is then protonated stereoselectively by the chiral guanidinium conjugate acid.
Although direct examples involving this compound are not prominent in the literature, the concept has been demonstrated with other catalyst systems in reactions like the isomerization of β,γ-unsaturated butenolides to their chiral α,β-unsaturated counterparts. Such transformations often proceed through a deprotonation-reprotonation sequence where the catalyst's structure is paramount for controlling the facial selectivity of the final protonation step.
Cascade, or domino, reactions are highly efficient processes in which a single catalytic event initiates a sequence of intramolecular or intermolecular transformations to rapidly build molecular complexity from simple starting materials. The ability of guanidines to act as basic catalysts makes them excellent triggers for such sequences.
For example, a Michael addition can initiate a cascade of subsequent cyclization and condensation reactions. While research specifically employing this compound in cascade reactions is not widely reported, related organocatalysts have proven effective. For instance, a quinine-derived squaramide catalyst was used in a triple-domino Michael/aza-Henry/cyclization reaction to produce highly functionalized tetrahydropyridines with excellent stereocontrol. nih.gov The reaction is triggered by the initial Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, with the catalyst orchestrating the stereochemistry of the entire sequence. nih.gov The steric bulk on catalysts in such reactions can be a limiting factor, highlighting the importance of matching the catalyst structure to the substrates. nih.gov
Table 2: Example of a Triple-Domino Reaction to Synthesize Tetrahydropyridines
This table shows representative substrates and results for a triple-domino reaction catalyzed by a related quinine-derived squaramide organocatalyst, illustrating the potential for initiating complex cascades. nih.gov
Scope and Limitations of Catalytic Performance
General principles of guanidine organocatalysis suggest that the bulky 2-(tert-butyl)phenyl substituent in this compound would likely influence its catalytic behavior. The steric hindrance provided by the tert-butyl group could impact the accessibility of the catalytic site, potentially leading to higher selectivity in certain reactions. masterorganicchemistry.com However, without specific experimental data, any analysis remains speculative.
A comprehensive analysis of the substrate generality and functional group tolerance of this compound cannot be provided at this time due to the absence of dedicated research studies. Generally, the performance of guanidine catalysts can be sensitive to the electronic and steric properties of the substrates. rsc.orgresearchgate.net The tolerance of various functional groups is a critical factor in the broad applicability of a catalyst, but this information is not documented for the specific compound .
Similarly, there is a lack of published data on the optimal catalyst loading for this compound in specific reactions. Determining the lowest effective catalyst concentration is crucial for the economic and environmental viability of a catalytic process.
The recyclability of an organocatalyst is another key aspect of sustainable chemistry. While some guanidine-based catalysts have been successfully immobilized on solid supports or recovered and reused, no such studies have been reported for this compound. thieme-connect.com
Coordination Chemistry and Metal Catalyzed Applications of 1 2 Tert Butyl Phenyl Guanidine
Applications in Homogeneous and Heterogeneous Metal Catalysis
There are no documented applications of 1-[2-(tert-Butyl)phenyl]guanidine-metal complexes in any form of catalysis.
Lack of Specific Research Data Precludes Article Generation
The initial research strategy aimed to uncover information on two key topics as per the requested outline:
Asymmetric Induction in Chiral Metal-Guanidine Complexes:The goal for this section was to describe how chiral variants or derivatives of this compound are used to create chiral metal complexes for stereoselective synthesis. The search yielded reviews and articles on various types of chiral guanidines (such as bicyclic or hybrid structures) and their successful use in asymmetric catalysis, often as organocatalysts or in combination with metals.capes.gov.brrsc.orgnih.govHowever, none of these studies specifically involve the this compound scaffold.
The available literature provides broad context on the catalytic applications of the guanidine (B92328) functional group and the strategic use of sterically demanding substituents like the tert-butyl group in ligand design. researchgate.net However, without direct research focused on This compound , it is impossible to generate the thorough, informative, and scientifically accurate content required by the prompt. The creation of detailed research findings and data tables is contingent on the existence of such primary research, which appears to be unavailable for this specific molecule within the public domain of scientific literature.
Therefore, due to the absence of specific data, the generation of an article strictly adhering to the provided outline and focusing solely on this compound cannot be fulfilled at this time.
Table of Compounds Mentioned
Since the article could not be generated, a table of compounds is not applicable.
Advanced Materials Science and Supramolecular Chemistry Applications
Incorporation into Polymeric Frameworks and Covalent Organic Frameworks (COFs)
Currently, there is no specific research detailing the incorporation of 1-[2-(tert-Butyl)phenyl]guanidine into polymeric frameworks or Covalent Organic Frameworks (COFs). However, the structure of the molecule allows for theoretical consideration of its potential in these applications.
The guanidine (B92328) functional group can be chemically modified to bear polymerizable groups, allowing it to be integrated as a monomer into various polymer backbones. The presence of the bulky 2-tert-butylphenyl substituent would likely impart significant steric hindrance, potentially influencing polymer chain packing and morphology, and thereby affecting the bulk properties of the material such as its glass transition temperature and solubility.
Table 1: Potential Roles of this compound in Polymer and COF Synthesis
| Feature | Potential Application in Polymeric Frameworks | Potential Application in Covalent Organic Frameworks (COFs) |
| Guanidine Group | Can be functionalized for polymerization; introduces basicity and potential for post-polymerization modification. | Acts as a strong hydrogen-bonding node for directing framework assembly; imparts cationic character to the framework. |
| 2-tert-Butylphenyl Group | Introduces steric bulk, affecting chain packing and material properties; enhances solubility in non-polar solvents. | Functions as a bulky building block to control pore size and shape; contributes to the overall framework topology. |
| Overall Structure | Could be used to create polymers with unique recognition or catalytic sites based on the guanidinium (B1211019) group. | Could lead to COFs with tailored porosity and surface chemistry for applications in gas storage or catalysis. |
Design of Functionalized Surfaces and Interfaces
There are no specific studies available on the use of this compound for the design of functionalized surfaces. Nevertheless, the principles of surface chemistry suggest several potential applications.
The guanidinium group can be protonated to form a stable guanidinium cation, which can be used to modify surfaces through electrostatic interactions or by covalent attachment. Such functionalization could be used to alter the surface energy and wettability of a material. For instance, creating a surface rich in guanidinium groups could increase its hydrophilicity and its ability to interact with anionic species in solution. The covalent linkage of the molecule to a solid substrate could be achieved through various photochemical methods. tu-darmstadt.de
The bulky 2-tert-butylphenyl group would play a crucial role in controlling the density of the functional groups on the surface. The steric hindrance it provides could prevent dense packing, creating well-defined pockets and recognition sites on the modified surface. This could be advantageous in applications requiring specific binding events.
Table 2: Potential Applications in Surface Functionalization
| Surface Property | Effect of Functionalization with this compound | Potential Application |
| Surface Charge | Introduction of a high density of positive charges (upon protonation of the guanidine group). | Anion exchange materials, promotion of cell adhesion. |
| Wettability | Increased hydrophilicity due to the polar guanidinium groups. | Improved biocompatibility of implants, anti-fouling surfaces. |
| Steric Environment | Creation of sterically defined binding sites due to the bulky tert-butylphenyl group. | Surfaces for selective molecular recognition, chromatographic stationary phases. |
| Reactivity | The basic guanidine group can act as a surface-bound catalyst. | Heterogeneous catalysis for base-catalyzed reactions. |
Supramolecular Assemblies and Self-Organization Phenomena
While the supramolecular chemistry of guanidine derivatives is a well-established field, specific research into the self-assembly of this compound is not documented.
The guanidinium group is a cornerstone of supramolecular chemistry due to its ability to form multiple, highly directional hydrogen bonds. cornell.eduexlibrisgroup.com This allows for the programmed assembly of molecules into larger, ordered structures such as chains, sheets, and helices. exlibrisgroup.comnih.gov In the case of this compound, the interplay between the hydrogen-bonding capabilities of the guanidine group and the steric and potential π-stacking interactions of the tert-butylphenyl group would direct its self-assembly.
The likely mode of self-assembly would involve the formation of hydrogen-bonded dimers or tapes through the guanidine moieties, with the bulky tert-butylphenyl groups arranged to minimize steric repulsion. These steric interactions would heavily influence the final supramolecular architecture.
There is no specific evidence of this compound forming molecular capsules or participating in host-guest architectures. However, guanidinium-based systems are known to act as hosts for anionic guest species. It is conceivable that multiple units of this compound could assemble around a suitable anionic template to form a host-guest complex. The hydrophobic interior created by the tert-butylphenyl groups could potentially encapsulate non-polar guest molecules, while the exterior would be decorated with the polar guanidinium groups.
Applications in Molecular Sensing and Recognition (Non-Biological)
The ability of the guanidinium group to bind strongly and specifically to oxoanions has been widely exploited in the design of molecular sensors. While there are no specific reports on the use of this compound for this purpose, its structure is well-suited for such applications.
A sensor molecule incorporating the this compound moiety could be designed to signal the presence of a target anion (e.g., phosphate (B84403), sulfate (B86663), or carboxylate) through a change in fluorescence or color. The binding event would occur at the guanidinium group, and the 2-tert-butylphenyl group could be functionalized with a chromophore or fluorophore to act as the signaling unit. The steric bulk of the tert-butyl group could also be used to fine-tune the selectivity of the sensor for anions of a particular size or shape.
Table 3: Potential Non-Biological Sensing Applications
| Target Analyte (Anion) | Principle of Recognition | Potential Signaling Mechanism |
| Phosphate/Pyrophosphate | Strong hydrogen bonding between the guanidinium group and the phosphate oxygen atoms. | Fluorescence quenching or enhancement of a linked fluorophore. |
| Carboxylates | Formation of a salt bridge and hydrogen bonds with the carboxylate group. | Color change of a pH-sensitive dye incorporated into the sensor. |
| Sulfate | Encapsulation of the sulfate ion by multiple guanidinium groups. | Displacement of an indicator molecule from a host-guest complex. |
Emerging Research Frontiers and Sustainable Chemical Initiatives
Development of Flow Chemistry Methodologies Utilizing the Compound
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages over traditional synthesis methods. The high surface-area-to-volume ratio in microreactors or packed-bed systems allows for superior heat and mass transfer, enabling reactions to be conducted under more aggressive conditions with enhanced safety. This technology facilitates rapid reaction optimization, seamless integration of multiple synthetic steps, and straightforward scalability from the laboratory to industrial production. The modular nature of flow chemistry setups also allows for the incorporation of in-line purification and analytical techniques, streamlining the entire synthesis process.
Despite the broad applicability and growing adoption of flow chemistry across the pharmaceutical and fine chemical industries for the synthesis of complex molecules, a review of current scientific literature does not indicate specific, published methodologies detailing the synthesis or direct utilization of 1-[2-(tert-Butyl)phenyl]guanidine in continuous flow systems. While the synthesis of various nitrogen-containing heterocycles and other complex organic molecules has been successfully adapted to flow processes, dedicated studies on this particular guanidine (B92328) derivative are not yet available. The development of a flow synthesis route for this compound could, hypothetically, offer benefits in terms of yield, safety, and scalability.
Catalytic Systems for Renewable Feedstock Conversion
The transition from a fossil fuel-based economy to one centered on renewable resources is a cornerstone of modern sustainable chemistry. Biomass, including lignocellulose and other plant-based materials, represents a key renewable feedstock for the production of fuels and value-added chemicals. The development of efficient catalytic systems is paramount for the conversion of biomass-derived molecules, such as furaldehydes, into useful products. These catalytic processes often involve hydrogenations, hydrogenolysis, and other transformations to reduce the oxygen content and create valuable chemical intermediates.
Guanidine-based compounds, in a general sense, are known to act as catalysts in a variety of organic transformations. However, specific research detailing the application of This compound as a catalyst for the conversion of renewable feedstocks is not present in the current body of scientific literature. The exploration of its catalytic activity in reactions such as the upgrading of bio-oils or the conversion of platform molecules derived from biomass remains an open area for future research.
Exploration of Bio-Inspired Catalysis (Non-Biological Applications)
Bio-inspired, or biomimetic, catalysis seeks to emulate the high efficiency and selectivity of natural enzymes by creating synthetic catalysts that mimic their active sites and reaction mechanisms. This approach often involves the use of metal complexes that can replicate the function of metalloenzymes in catalyzing a wide range of chemical reactions, including oxidation and water splitting, without employing biological systems. The design of these catalysts often incorporates organic ligands that create a specific coordination environment around a metal center, influencing its reactivity and selectivity.
While guanidine moieties are found in biological systems and have been incorporated into synthetic ligands for metal complexes, there is no specific, documented research on the use of This compound in the context of non-biological, bio-inspired catalysis. The potential for this compound to act as a ligand in a biomimetic catalyst, for instance in activating small molecules or facilitating complex organic transformations, has not yet been reported in scientific publications.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of reaction outcomes, the discovery of novel transformations, and the optimization of catalyst performance. These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models that far exceed human intuition. By learning from existing chemical knowledge, ML algorithms can forecast the feasibility and yield of unknown reactions, guide the design of new catalysts, and accelerate the discovery of new materials with desired properties.
The application of AI and ML is becoming increasingly common in the field of catalysis, helping to navigate the complex interplay of catalyst structure, reaction conditions, and performance metrics. However, the scientific literature does not currently contain specific instances where AI or ML models have been developed or utilized to predict the reactivity or catalytic behavior of This compound . While general models for reaction prediction exist, their specific application to this compound has not been a focus of published research. The development of such models could potentially uncover new synthetic routes or catalytic applications for this and related guanidine compounds.
Q & A
Q. What are the optimal synthetic routes for 1-[2-(tert-Butyl)phenyl]guanidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions using tert-butylphenyl precursors and guanidine derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Strong bases like KOH or NaH facilitate deprotonation of the guanidine group.
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity. Yields range from 40–70% depending on steric hindrance from the tert-butyl group .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at δ ~1.3 ppm) and confirms guanidine protonation states.
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) coupled with mass spectrometry verifies molecular weight (e.g., [M+H]+ ion).
- IR Spectroscopy : Stretching frequencies for N–H (3200–3500 cm⁻¹) and C=N (1650–1700 cm⁻¹) confirm functional groups .
Q. What common chemical reactions does this compound undergo, and what are the critical experimental parameters for these transformations?
- Methodological Answer :
- Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) in THF at 25°C to form N-alkylated derivatives.
- Hydrolysis : Acidic conditions (HCl, 100°C) cleave the guanidine group, yielding tert-butylamine and urea analogs.
- Coordination Chemistry : Binds to transition metals (e.g., Pt²⁺) in aqueous ethanol, forming complexes useful for catalytic studies. Monitor pH (7–9) to prevent ligand decomposition .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial efficacy of 1-[2-(t-Bu)phenyl]guanidine derivatives against resistant bacterial strains?
- Methodological Answer :
- MIC Assays : Use broth microdilution (CLSI guidelines) with clinical isolates (e.g., methicillin-resistant Staphylococcus aureus). Test concentrations from 0.1–100 µg/mL.
- Time-Kill Studies : Incubate bacteria with 4× MIC and plate aliquots at 0, 4, 8, and 24 hours to assess bactericidal vs. bacteriostatic effects.
- Synergy Testing : Combine with β-lactams or fluoroquinolones to identify additive/synergistic interactions via checkerboard assays .
Q. What computational approaches are suitable for analyzing the interaction between 1-[2-(t-Bu)phenyl]guanidine and biological targets like DNA or enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to DNA (e.g., B-DNA duplex) using AMBER or GROMACS. Analyze hydrogen bonding (e.g., guanidine-NH to phosphate backbone) and hydrophobic contacts (tert-butyl to methyl groups).
- Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., Taq polymerase). Validate with free-energy perturbation (FEP) calculations.
- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. phenyl) with activity data to optimize pharmacophores .
Q. How should contradictory data on the biological activity of guanidine derivatives be systematically addressed in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values, IC₅₀) and apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability).
- Isosteric Replacement : Synthesize analogs with bulkier substituents (e.g., adamantyl) or charged groups (e.g., sulfonate) to isolate steric/electronic effects.
- Crystallography : Resolve X-ray structures of protein-ligand complexes to clarify binding modes and resolve discrepancies in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
